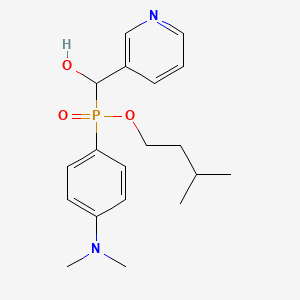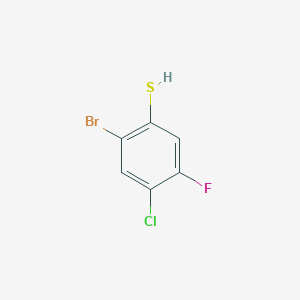![molecular formula C16H18N6O2 B2690937 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1241306-29-5](/img/structure/B2690937.png)
1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound featuring a triazole ring, a nitrophenyl group, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
- Example: Reacting 3-nitrobenzohydrazide with an appropriate nitrile in the presence of a base like sodium hydroxide.
-
Attachment of the Nitrophenyl Group:
- The nitrophenyl group is introduced through a nucleophilic substitution reaction.
- Example: Reacting the triazole intermediate with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate.
-
Formation of the Piperazine Ring:
- The piperazine ring is formed by reacting the triazole-nitrophenyl intermediate with propargyl bromide under basic conditions.
- Example: Using sodium hydride as a base to facilitate the reaction.
Industrial Production Methods:
- Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
- Common reagents: Potassium permanganate, hydrogen peroxide.
-
Reduction:
- The nitrophenyl group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
-
Substitution:
- The triazole ring can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation of the nitrophenyl group can yield nitroso derivatives.
- Reduction of the nitrophenyl group can yield amino derivatives.
- Substitution reactions can yield various alkylated or acylated triazole derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use in developing new pharmaceuticals targeting specific enzymes or receptors.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
- Studied for its neuroprotective effects in treating neurological disorders.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the design of sensors and catalysts.
作用机制
The compound exerts its effects through various mechanisms depending on its application:
Biological Activity: It may interact with cellular components such as DNA, proteins, and enzymes, leading to inhibition or activation of biological pathways.
Molecular Targets: Potential targets include microbial cell walls, cancer cell DNA, and specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may affect oxidative stress pathways, apoptosis, and signal transduction pathways.
相似化合物的比较
1-{[3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine: Similar structure but with a different position of the nitro group.
1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness:
- The specific arrangement of the nitrophenyl group and the triazole ring in 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine provides unique reactivity and biological activity compared to its analogs.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
属性
IUPAC Name |
1-[[3-(3-nitrophenyl)-1,2,4-triazol-1-yl]methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-6-19-7-9-20(10-8-19)13-21-12-17-16(18-21)14-4-3-5-15(11-14)22(23)24/h1,3-5,11-12H,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJIGMMLMFIWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
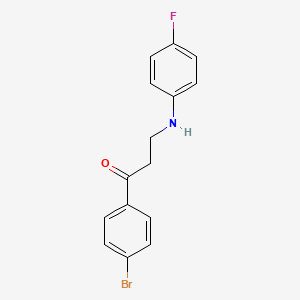
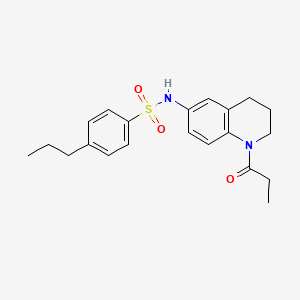
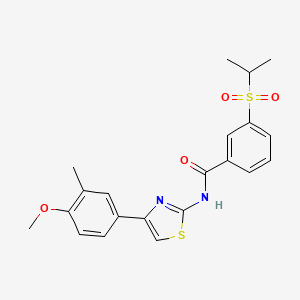
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)
![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)
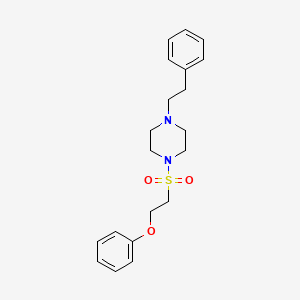
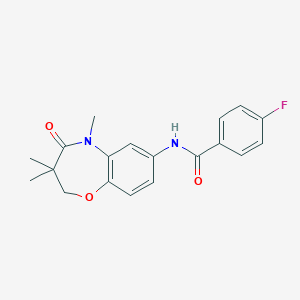
![(5-Chloro-2-fluorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2690865.png)
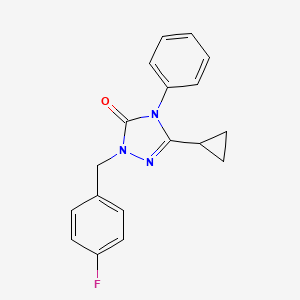
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide](/img/structure/B2690868.png)
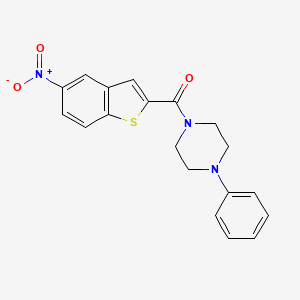
![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)
